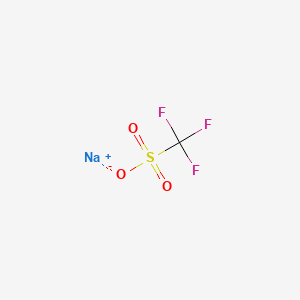

Sodium trifluoromethanesulfonate

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

sodium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.Na/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPOMXSYOKFBHS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635510 | |

| Record name | Sodium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2926-30-9 | |

| Record name | Sodium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Guide to the Synthesis and Purification of Sodium Trifluoromethanesulfonate for High-Purity Applications

Sodium trifluoromethanesulfonate, commonly known as sodium triflate (NaOTf), is a cornerstone reagent in modern synthetic chemistry. Its utility stems from the exceptional stability and leaving group ability of the triflate anion (CF₃SO₃⁻), making it indispensable in a wide array of applications, from pharmaceutical development to advanced materials science.[1][2] This guide provides an in-depth exploration of the principal methodologies for the synthesis and purification of sodium triflate, grounded in chemical principles and practical, field-proven insights.

Part 1: Strategic Approaches to the Synthesis of this compound

The selection of a synthetic route for sodium triflate is contingent upon factors such as available starting materials, desired scale, and purity requirements. Below, we dissect the most prevalent and effective methods, elucidating the mechanistic rationale behind each approach.

Acid-Base Neutralization: The Direct and Scalable Route

The most straightforward and frequently employed method for synthesizing sodium triflate is the neutralization of trifluoromethanesulfonic acid (triflic acid, TfOH) with a suitable sodium base, typically sodium hydroxide (NaOH).[3][4][5] This exothermic reaction yields sodium triflate and water as the sole products, simplifying downstream purification.

Causality of Experimental Choices:

-

Triflic Acid as a Starting Material: Triflic acid is a commercially available superacid, providing a high-purity source of the triflate anion.[6][7] Its use ensures a direct and efficient conversion to the desired salt.

-

Sodium Hydroxide as the Base: Sodium hydroxide is a strong, readily available, and cost-effective base.[8][9] Its reaction with triflic acid proceeds to completion, ensuring a high yield of the sodium salt.[4]

-

pH Control: Careful monitoring and adjustment of the pH to neutrality (pH 7) is critical.[3] An excess of acid would lead to an impure, acidic product, while an excess of base would necessitate additional purification steps to remove unreacted hydroxide.

Experimental Protocol: Neutralization of Triflic Acid with Sodium Hydroxide

-

In a well-ventilated fume hood, dilute a known quantity of trifluoromethanesulfonic acid (e.g., 17.50 g) with deionized water (e.g., 30 ml) in a suitable reaction vessel equipped with a magnetic stirrer.[3]

-

Slowly add a 10% aqueous solution of sodium hydroxide to the stirred triflic acid solution. The reaction is exothermic, and the addition should be controlled to manage the temperature.

-

Continuously monitor the pH of the reaction mixture. Continue the addition of the sodium hydroxide solution until a stable pH of 7.2 is achieved.[3]

-

Transfer the resulting solution to a rotary evaporator and remove the water under reduced pressure to obtain the crude sodium triflate.[3]

-

Grind the resulting solid into a fine powder using a mortar and pestle and dry it under vacuum to a constant weight to remove any residual moisture.[3]

Caption: Workflow for the synthesis of Sodium Triflate via neutralization.

Metathesis Reaction: Leveraging Solubility Differences

An alternative high-purity route involves a metathesis reaction between barium trifluoromethanesulfonate and sodium sulfate.[10][11] The driving force for this reaction is the precipitation of highly insoluble barium sulfate, leaving the desired sodium triflate in solution.

Causality of Experimental Choices:

-

Barium Triflate Precursor: Barium triflate can be readily prepared from the reaction of aqueous triflic acid with barium carbonate.[10][11]

-

Insolubility of Barium Sulfate: The extremely low solubility of barium sulfate in water ensures that the reaction proceeds to completion, effectively removing the barium cation from the solution and simplifying the isolation of sodium triflate.

Experimental Protocol: Metathesis from Barium Triflate

-

Prepare an aqueous solution of barium trifluoromethanesulfonate.

-

Add a slight excess of a sodium sulfate solution to the barium triflate solution with stirring.

-

A white precipitate of barium sulfate will form. Continue stirring for several minutes and then allow the mixture to stand for at least one day to ensure complete precipitation.[10][11]

-

Separate the barium sulfate precipitate by filtration.

-

Evaporate the clear filtrate to dryness to obtain crude sodium triflate.[10][11]

Oxidation of Sodium Trifluoromethanesulfinate

Sodium triflate can also be synthesized by the oxidation of sodium trifluoromethanesulfinate.[12] This method is particularly useful if sodium trifluoromethanesulfinate is a more readily available starting material.

Causality of Experimental Choices:

-

Hydrogen Peroxide as Oxidant: Hydrogen peroxide is a clean and effective oxidizing agent, with water being its primary byproduct, which simplifies purification.[13][14]

Experimental Protocol: Oxidation of Sodium Trifluoromethanesulfinate

-

Treat an aqueous solution of sodium trifluoromethanesulfinate with hydrogen peroxide.[12]

-

The reaction mixture is typically heated to drive the oxidation to completion.[14]

-

After the reaction is complete, the aqueous solution is evaporated to yield the crude sodium triflate.[12]

-

The crude product is then purified by extraction with an organic solvent like acetone or ethyl acetate.[12][14]

Part 2: Rigorous Purification Methodologies for High-Purity Sodium Triflate

The performance of sodium triflate in sensitive applications is directly correlated with its purity. The primary impurities are typically residual water, unreacted starting materials, and byproducts from the synthesis.

Recrystallization: The Gold Standard for Purification

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The choice of solvent is paramount for successful recrystallization.

Causality of Experimental Choices:

-

Solvent Selection: An ideal recrystallization solvent should dissolve the sodium triflate well at elevated temperatures but poorly at lower temperatures. Acetone and ethyl acetate are commonly used for this purpose.[10][11][14] It is crucial to use dry (anhydrous) solvents to prevent the incorporation of water into the crystal lattice.

Experimental Protocol: Recrystallization from Dry Acetone

-

Dissolve the crude sodium triflate in a minimal amount of hot, dry acetone.

-

Once fully dissolved, allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize the yield of the recrystallized product.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold, dry acetone to remove any remaining impurities.

-

Dry the purified sodium triflate under vacuum at an elevated temperature (e.g., 110 °C) to remove all traces of the solvent.[10][11]

Caption: General workflow for the purification of Sodium Triflate.

Drying: The Critical Final Step

Sodium triflate is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[15] Therefore, rigorous drying is essential to obtain an anhydrous product.

Causality of Experimental Choices:

-

Vacuum and Heat: Drying under vacuum at an elevated temperature (e.g., 110 °C) is highly effective.[10][11] The vacuum lowers the boiling point of water and any residual solvent, while the heat provides the energy for evaporation.

-

Azeotropic Distillation: For larger scales or to remove water from the reaction mixture before isolation, azeotropic distillation with a solvent like toluene can be employed.[14]

Part 3: Data Presentation and Properties

For effective application, a thorough understanding of the physical and chemical properties of sodium triflate is essential.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CF₃NaO₃S | [10][16] |

| Molecular Weight | 172.06 g/mol | [10][17] |

| Appearance | White to off-white powder/crystal | [1][11] |

| Melting Point | 253-255 °C | [1][15] |

| Decomposition Temp. | 400 °C | [17] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| Water | Soluble (140 g/100 g at 25°C) | [11][15][17][18] |

| Ethanol | Very Soluble | [17] |

| Acetone | Soluble | [17] |

| Acetonitrile | Soluble | [11][15] |

| N,N-Dimethylformamide | Soluble | [11] |

| Tetrahydrofuran | 24.7 g/100 g at 25°C | [17] |

| Benzene | Insoluble | [17] |

| Diethyl Ether | Insoluble | [17] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. kentchemistry.com [kentchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Triflic acid - Wikipedia [en.wikipedia.org]

- 7. How to synthesize Trifluoromethanesulfonic acid?_Chemicalbook [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. This compound | 2926-30-9 [chemicalbook.com]

- 12. Buy this compound (EVT-361289) | 2926-30-9 [evitachem.com]

- 13. EP0396458A1 - Process for the purification of sodium trifluoromethanesulfinate and -sulfonate - Google Patents [patents.google.com]

- 14. FR2661409A1 - Process for the purification of sodium trifluoromethanesulphinate and -sulphonate - Google Patents [patents.google.com]

- 15. 三氟甲磺酸钠 ≥99.5% trace metals basis, anhydrous, battery grade | Sigma-Aldrich [sigmaaldrich.cn]

- 16. This compound | CF3NaO3S | CID 23676748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. sodium triflate [chemister.ru]

- 18. fishersci.fi [fishersci.fi]

A Spectroscopic Guide to Sodium Trifluoromethanesulfonate: Unveiling Molecular Structure through NMR, IR, and Raman Analysis

Introduction

Sodium trifluoromethanesulfonate (NaOTf), often referred to as sodium triflate, is a salt of the superacid trifluoromethanesulfonic acid. Its unique properties, including high thermal stability and the non-coordinating nature of the triflate anion, have established it as a versatile compound in a multitude of applications.[1][2][3][4][5][6][7][8] It serves as a catalyst in various organic reactions, an electrolyte in lithium-ion batteries, and a reagent in the synthesis of ionic liquids and fluorinated compounds.[4][6][9] A thorough understanding of its spectroscopic characteristics is paramount for researchers and drug development professionals to effectively utilize and characterize this important chemical.

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and Raman spectroscopic data of this compound. We will delve into the theoretical underpinnings of each technique, present detailed experimental protocols, and offer expert insights into the interpretation of the spectral data.

Molecular Structure and Spectroscopic Implications

The trifluoromethanesulfonate anion (CF₃SO₃⁻) possesses a C₃ᵥ symmetry, which dictates the number and activity of its vibrational and NMR signals. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic environment of the sulfur and oxygen atoms, which is reflected in the spectroscopic data.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Methyl trifluoromethanesulfonate(333-27-7) 1H NMR spectrum [chemicalbook.com]

- 3. This compound(2926-30-9) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. researchgate.net [researchgate.net]

- 7. instanano.com [instanano.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. This compound | CF3NaO3S | CID 23676748 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure and Morphology of Sodium Trifluoromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract: Sodium trifluoromethanesulfonate (NaOTf), a salt of the superacid trifluoromethanesulfonic acid, is a compound of significant interest across various scientific disciplines, including organic synthesis, battery technology, and pharmaceutical development. Its utility is intrinsically linked to its solid-state properties, namely its crystal structure and morphology. This technical guide provides a comprehensive overview of the crystallographic features of anhydrous this compound and its solvates, alongside an exploration of the factors influencing its crystal morphology. Detailed experimental protocols for its synthesis and recrystallization are presented to offer practical insights for laboratory applications. The interplay between the compound's structure and its functional relevance, particularly in the context of drug development, is a central theme of this guide.

Introduction: The Significance of this compound in Scientific Research

This compound, commonly referred to as sodium triflate, is a white, crystalline, hygroscopic solid.[1] Its prominence in chemical and pharmaceutical sciences stems from the properties of the trifluoromethanesulfonate (triflate) anion (CF₃SO₃⁻), which is an excellent leaving group, rendering the compound a versatile reagent and catalyst in a multitude of organic reactions.[2] In the realm of pharmaceutical development, NaOTf serves as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs).

The physical characteristics of solid NaOTf, such as its crystal form and particle shape, can significantly impact its handling, dissolution rate, and reactivity. For drug development professionals, understanding and controlling these properties is crucial for ensuring batch-to-batch consistency, optimizing reaction kinetics, and ultimately, for the formulation of effective and stable drug products. This guide delves into the fundamental solid-state chemistry of this compound to provide researchers with the foundational knowledge required for its effective application.

The Crystalline Architecture of this compound

The arrangement of ions in the solid state dictates the macroscopic properties of this compound. X-ray diffraction studies have been instrumental in elucidating the precise three-dimensional structure of its crystals.

Anhydrous this compound

The anhydrous form of this compound crystallizes in the triclinic crystal system with the space group P-1 .[3] This crystal system is characterized by three unequal crystallographic axes and three unequal angles, indicating a low degree of symmetry.[4] The detailed crystallographic parameters, as determined by single-crystal X-ray diffraction, are summarized in the table below.[3]

Table 1: Crystallographic Data for Anhydrous this compound (NaSO₃CF₃) [3]

| Parameter | Value at -173 °C | Value at 22 °C |

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 9.6592(11) | 9.81304(18) |

| b (Å) | 11.1752(12) | 11.3179(2) |

| c (Å) | 11.2768(12) | 11.5910(2) |

| α (°) | 101.878(2) | 102.066(2) |

| β (°) | 105.292(2) | 105.634(2) |

| γ (°) | 110.501(3) | 110.205(2) |

The crystal structure of anhydrous NaOTf is characterized by double layers of trifluoromethylsulfonate anions, with the lipophilic trifluoromethyl (CF₃) groups pointing towards each other. The sodium cations are located between these layers, coordinated by the oxygen atoms of the sulfonate groups.[3]

Caption: Layered arrangement of triflate anions and sodium cations.

Solvated Crystal Structures: The Acetonitrile Solvate

This compound can also crystallize with solvent molecules incorporated into its lattice, forming solvates. A well-characterized example is the acetonitrile solvate, Na⁺·CF₃SO₃⁻·C₂H₃N . This solvate crystallizes in the orthorhombic space group Pnma . In this structure, the sodium cation is octahedrally coordinated by four oxygen atoms from four different triflate anions and two nitrogen atoms from two acetonitrile molecules.

Crystal Morphology: From Powder to Single Crystals

The external shape of a crystal, known as its morphology or habit, is a direct manifestation of its internal crystal structure and the conditions under which it was grown. This compound is typically supplied as a white to off-white powder or crystalline solid.[5] The morphology of these crystals can be influenced by several factors during the crystallization process.

Factors Influencing Crystal Morphology

The final habit of this compound crystals is a result of the interplay between thermodynamic and kinetic factors during crystallization. Key parameters include:

-

Solvent: The polarity and hydrogen bonding capability of the solvent can significantly affect the growth rates of different crystal faces. For instance, recrystallization from dry acetone is a common procedure for purifying NaOTf.[2]

-

Supersaturation: The driving force for crystallization, the level of supersaturation, can influence whether nucleation or crystal growth is the dominant process, thereby affecting the final crystal size distribution.

-

Additives and Impurities: The presence of other ions or molecules in the crystallization medium can selectively adsorb to specific crystal faces, inhibiting their growth and altering the overall crystal shape.

-

Temperature and Cooling Rate: The temperature profile during crystallization affects solubility and, consequently, the rate of crystal growth. Slow cooling generally favors the formation of larger, more well-defined crystals.

Caption: Key factors influencing crystal morphology.

Experimental Protocols for Synthesis and Recrystallization

A sound understanding of the practical aspects of handling and purifying this compound is essential for its effective use. The following protocols are based on established methods.

Synthesis of this compound via Salt Metathesis

This method relies on the precipitation of an insoluble salt to drive the reaction to completion.

Materials:

-

Barium trifluoromethanesulfonate (Ba(OTf)₂)

-

Sodium sulfate (Na₂SO₄)

-

Deionized water

-

Dry acetone

Procedure:

-

Prepare an aqueous solution of barium trifluoromethanesulfonate.

-

Slowly add a slight excess of an aqueous solution of sodium sulfate to the barium trifluoromethanesulfonate solution with stirring. A white precipitate of barium sulfate (BaSO₄) will form.

-

Continue stirring the mixture for several minutes and then allow it to stand for at least one day to ensure complete precipitation.

-

Remove the barium sulfate precipitate by filtration.

-

Evaporate the clear filtrate to dryness to obtain the crude this compound.

-

Recrystallize the solid product from dry acetone.

-

Dry the purified crystals under vacuum at 110 °C.[2]

Recrystallization for Single Crystal Growth

For applications requiring high-purity, well-defined crystals, such as single-crystal X-ray diffraction, a slow recrystallization process is necessary.

Materials:

-

Crude this compound

-

A suitable solvent (e.g., dry acetone, acetonitrile)

-

A clean crystallization vessel

Procedure:

-

Dissolve the crude this compound in a minimal amount of the chosen solvent at an elevated temperature to create a saturated solution.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Cover the vessel and allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, the cooling process can be further slowed by placing the vessel in an insulated container.

-

Once crystals have formed, they can be isolated by decanting the mother liquor or by careful filtration.

-

Wash the crystals with a small amount of the cold solvent and dry them under vacuum.

Implications for Drug Development and Research

The crystal structure and morphology of this compound have direct implications for its application in pharmaceutical research and development:

-

Reactivity and Catalysis: The accessibility of the sodium cations and triflate anions in the crystal lattice can influence the compound's performance as a reagent or catalyst in organic synthesis.

-

Formulation and Stability: For applications where NaOTf might be part of a final formulation, its particle size and shape can affect flowability, compressibility, and dissolution characteristics. Its hygroscopic nature also necessitates careful handling and storage to prevent changes in its crystalline form.[1]

-

Analytical Characterization: A thorough understanding of the crystallographic properties of NaOTf is essential for its accurate identification and quality control using techniques such as X-ray powder diffraction (XRPD).

Conclusion

This technical guide has provided a detailed examination of the crystal structure and morphology of this compound. The anhydrous form adopts a triclinic crystal structure, while solvated forms with different crystal symmetries are also known. The morphology of NaOTf crystals is a critical property that can be tailored by controlling the crystallization conditions. The provided experimental protocols offer a practical basis for the synthesis and purification of this important compound. For researchers and professionals in drug development, a comprehensive understanding of these solid-state characteristics is paramount for leveraging the full potential of this compound in their applications.

References

- 1. トリフルオロメタンスルホン酸ナトリウム ≥99.5% trace metals basis, anhydrous, battery grade | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 2926-30-9 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2926-30-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. (18-Crown-6)(trifluoromethanesulfonato)sodium - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Molecular Landscape of Sodium Trifluoromethanesulfonate: A Technical Guide to Theoretical and Computational Modeling

Abstract

Sodium trifluoromethanesulfonate (NaCF₃SO₃ or NaOTf), a salt of the superacid triflic acid, is a compound of significant interest across diverse scientific domains, from energy storage to pharmaceutical synthesis.[1] Its utility as a stable, highly soluble electrolyte in sodium-ion batteries and its role as a versatile reagent in organic chemistry underscore the need for a deep understanding of its behavior at the molecular level.[2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to elucidate the intricate properties of NaOTf. We will explore the causality behind the selection of computational models, from quantum chemical calculations that probe its electronic structure to large-scale molecular dynamics simulations that reveal its solution-phase behavior, offering a field-proven perspective on designing and interpreting these in-silico experiments.

Introduction: The Significance of this compound

This compound, commonly known as sodium triflate, is a white, crystalline salt renowned for its high thermal stability and the remarkable stability of its triflate anion (CF₃SO₃⁻).[1] The triflate anion's stability arises from resonance delocalization of the negative charge across the three oxygen atoms and the strong electron-withdrawing effect of the trifluoromethyl group.[1] This inherent stability makes NaOTf a key component in various applications.

In the realm of energy storage , NaOTf is a leading candidate for electrolytes in sodium-ion batteries, a promising alternative to lithium-ion technology due to the higher abundance and lower cost of sodium.[3][4] It is particularly crucial in the formulation of "water-in-salt" (WiS) electrolytes, where high salt concentrations lead to unique solvation structures that enhance the electrochemical stability window.[3]

In pharmaceutical development and organic synthesis , the triflate group is an excellent leaving group, making NaOTf and related triflates invaluable in a wide range of organic transformations, including nucleophilic substitutions and cross-coupling reactions.[2][5] Its use is reported in over 70% of pharmaceutical companies' research and development processes.[1] Computational modeling plays a pivotal role in optimizing these synthetic routes and in understanding the compound's interaction with active pharmaceutical ingredients during formulation design.[6][7]

This guide will navigate the theoretical frameworks and computational tools that allow for the precise modeling of NaOTf, providing insights into its fundamental properties and guiding the design of new materials and processes.

Theoretical Frameworks and Computational Approaches

The computational investigation of NaOTf involves a multi-scale modeling approach, where different techniques are employed to capture phenomena occurring at various length and time scales. The choice of method is dictated by the specific property of interest, balancing computational cost with the required accuracy.

Quantum Chemical Calculations: Probing Electronic Structure and Reactivity

Quantum chemical (QC) calculations, based on solving approximations to the Schrödinger equation, provide a highly accurate description of the electronic structure, molecular geometry, and vibrational properties of NaOTf and its constituent ions.

Core Applications:

-

Geometric Optimization: Determining the most stable 3D arrangement of atoms in the triflate anion and its ion pairs with sodium.

-

Vibrational Analysis: Calculating infrared (IR) and Raman spectra to compare with experimental data and understand the vibrational modes of the molecule.[8]

-

Electronic Properties: Investigating charge distribution, molecular orbitals, and the nature of the Na-O bond.

-

Reaction Mechanisms: Elucidating the pathways of chemical reactions where NaOTf acts as a reagent or catalyst.

Common Methodologies:

-

Density Functional Theory (DFT): A widely used method that offers a good balance between accuracy and computational cost. Functionals like B3LYP and PBE are commonly employed.

-

Ab initio Methods: Such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher accuracy but at a greater computational expense.[9] These are often used for benchmarking DFT results.[9]

A typical workflow for quantum chemical calculations on NaOTf is illustrated below.

Caption: Workflow for Quantum Chemical Calculations.

Molecular Dynamics Simulations: Unveiling Bulk and Interfacial Properties

Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time evolution of a system of atoms and molecules.[10] By integrating Newton's equations of motion, MD simulations can predict macroscopic properties from the underlying microscopic interactions, making them ideal for studying NaOTf in solution.[10]

Core Applications:

-

Solvation Structure: Understanding how Na⁺ and OTf⁻ ions are coordinated by solvent molecules.

-

Ion Pairing and Aggregation: Quantifying the formation of contact ion pairs (CIPs), solvent-separated ion pairs (SSIPs), and larger aggregates.[3][11]

-

Transport Properties: Calculating diffusion coefficients, ionic conductivity, and viscosity, which are crucial for electrolyte performance.[12]

-

Interfacial Phenomena: Modeling the behavior of NaOTf electrolytes at electrode surfaces to understand the formation of the solid-electrolyte interphase (SEI).

The accuracy of MD simulations is critically dependent on the force field , a set of potential energy functions and parameters that describe the interactions between atoms.

Developing an accurate force field for NaOTf is a non-trivial task, especially for complex systems like WiS electrolytes where polarization effects are significant.[13]

Types of Force Fields:

-

Non-Polarizable Force Fields: These use fixed partial charges on atoms. While computationally efficient, they may not accurately capture the behavior of ionic systems where the electronic environment changes significantly.[13][14]

-

Polarizable Force Fields: These explicitly account for the induction of dipoles in response to the local electric field, offering higher accuracy for ionic systems.[14][15] The Drude oscillator model is a common approach to introduce polarizability.[15]

The parametrization of a force field for NaOTf often involves fitting to experimental data or, more commonly, to data from high-level quantum chemical calculations. A recent trend is the use of machine learning (ML) potentials trained on ab initio MD (AIMD) data to achieve quantum accuracy at a fraction of the computational cost.[3]

Caption: General Workflow for Molecular Dynamics Simulations.

In-Depth Analysis of NaOTf Properties through Computation

Ion Pairing and Aggregation in Solution

A key aspect of NaOTf's behavior in solution, particularly in the context of electrolytes, is the extent of ion pairing and aggregation. These phenomena directly impact the number of free charge carriers and thus the ionic conductivity. MD simulations are the primary tool for investigating these interactions.

The formation of different solvated species can be identified and quantified from the simulation trajectory.[3]

-

Free Ions (FIs): Na⁺ and OTf⁻ ions fully solvated and not in close proximity to a counter-ion.

-

Solvent-Separated Ion Pairs (SSIPs): An ion pair separated by one or more solvent molecules.[16]

-

Contact Ion Pairs (CIPs): Na⁺ and OTf⁻ ions in direct contact.[16]

-

Aggregates (AGGs): Clusters of three or more ions.

Caption: Equilibria between different solvated species of NaOTf.

The relative populations of these species are highly dependent on the solvent's dielectric constant and the salt concentration. In high-dielectric constant solvents, NaOTf is largely dissociated, while in low-dielectric constant solvents and at high concentrations (as in WiS electrolytes), CIPs and AGGs become predominant.[11]

Transport Properties for Electrolyte Applications

For NaOTf to function effectively as an electrolyte, both Na⁺ and OTf⁻ ions must be mobile. MD simulations allow for the direct calculation of key transport properties.

| Property | Description | Computational Method |

| Diffusion Coefficient (D) | A measure of the translational mobility of an ion. | Calculated from the mean squared displacement (MSD) over time using the Einstein relation. |

| Ionic Conductivity (σ) | The contribution of each ionic species to the total electrical conductivity. | Calculated from the diffusion coefficients using the Nernst-Einstein equation or from the collective motion of charges using the Green-Kubo formula. |

| Viscosity (η) | A measure of a fluid's resistance to flow. | Calculated using the Green-Kubo relations from the autocorrelation of the stress tensor. |

These properties are crucial for predicting the performance of a NaOTf-based electrolyte in a battery. For instance, high viscosity can impede ion mobility, leading to lower conductivity and poor battery performance.[4] Computational studies have shown that as the concentration of NaOTf increases in ionic liquids, the viscosity also increases, which can negatively impact ion mobility.[4]

Protocol: Molecular Dynamics Simulation of NaOTf in an Aqueous Solution

This section provides a generalized, step-by-step protocol for performing an MD simulation of NaOTf in water using a classical, non-polarizable force field. This serves as a foundational workflow that can be adapted for different solvents and force fields.

Software: GROMACS, AMBER, LAMMPS, or similar MD packages. Force Fields: OPLS-AA, CHARMM, or AMBER for the solvent and ions. Ion parameters may need to be developed or validated.

Step 1: System Preparation

-

Obtain Structures: Create or obtain PDB files for the triflate anion and water.

-

Generate Topology: Use the MD package's tools to generate a topology file for the triflate anion, defining atom types, charges, bonds, angles, and dihedrals. This is a critical step where force field parameters are assigned.

-

Create Simulation Box: Define a cubic simulation box (e.g., 4x4x4 nm³).

-

Solvation: Fill the box with water molecules.

-

Add Ions: Replace a number of water molecules with Na⁺ and OTf⁻ ions to achieve the desired concentration. Ensure the system is electrically neutral.

Step 2: Energy Minimization

-

Perform a steepest descent energy minimization to relax the system and remove any unfavorable contacts introduced during the setup.

Step 3: Equilibration

-

NVT Ensemble (Canonical): Equilibrate the system at the desired temperature (e.g., 298 K) with a constant number of particles, volume, and temperature. This allows the system to reach the correct temperature. A typical duration is 1 ns.

-

NPT Ensemble (Isothermal-Isobaric): Equilibrate the system at the desired temperature and pressure (e.g., 1 bar). This allows the density of the system to relax to the correct value. A typical duration is 5-10 ns.

Step 4: Production Run

-

Run the simulation for a sufficiently long time (e.g., 100 ns or more) in the NPT or NVT ensemble to collect data for analysis. Save the coordinates, velocities, and energies at regular intervals.

Step 5: Analysis

-

Structural Properties: Calculate radial distribution functions (RDFs) to analyze the solvation shells around Na⁺ and OTf⁻.

-

Dynamic Properties: Calculate the mean squared displacement (MSD) to determine the diffusion coefficients of the ions and water.

-

Ion Pairing: Analyze the trajectory to determine the populations of CIPs, SSIPs, and other aggregates based on distance criteria.

Conclusion and Future Outlook

Theoretical studies and computational modeling provide an indispensable lens through which to view the molecular world of this compound. Quantum chemical calculations offer fundamental insights into its electronic structure and reactivity, while molecular dynamics simulations bridge the gap between molecular interactions and macroscopic properties. The synergy between these methods is particularly powerful in the context of designing next-generation electrolytes for sodium-ion batteries, where understanding solvation, ion pairing, and transport phenomena is paramount.[3][17]

The future of computational modeling in this field lies in the continued development of more accurate and efficient force fields, particularly those that can explicitly and affordably handle polarization and charge transfer.[14][15] The increasing use of machine learning potentials trained on high-fidelity quantum mechanical data promises to revolutionize the scale and accuracy of simulations, enabling the rapid screening of new electrolyte formulations and providing deeper insights into the complex interfacial processes that govern battery performance and degradation.[3] For drug development professionals, these advanced computational tools will offer more precise predictions of drug-excipient interactions and solubility, accelerating the formulation design process.[6][7]

References

- 1. This compound | 2926-30-9 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Computational study evaluates new electrolytes for batteries of the future [agencia.fapesp.br]

- 5. nbinno.com [nbinno.com]

- 6. Computational modeling for formulation design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Molecular structures and normal vibrations of trifluoromethane sulfonate (CF3SO3-) and its lithium ion pairs and aggregates | Semantic Scholar [semanticscholar.org]

- 9. Computer simulation of trifluoromethane properties with ab initio force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Computational methods to simulate molten salt thermophysical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uni-ulm.de [uni-ulm.de]

- 14. chemrxiv.org [chemrxiv.org]

- 15. uni-ulm.de [uni-ulm.de]

- 16. The Interplay of Solvation and Polarization Effects on Ion Pairing in Nanoconfined Electrolytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Computational study evaluates new electrolytes for batteries of the future | EurekAlert! [eurekalert.org]

A Comprehensive Technical Guide to the Solubility of Sodium Trifluoromethanesulfonate in Common Organic Solvents

Introduction: The Critical Role of Solubility in the Application of Sodium Trifluoromethanesulfonate

This compound (CF₃SO₃Na), often referred to as sodium triflate, is a uniquely versatile salt with significant applications across diverse fields of chemical science. Its utility as a stable, non-nucleophilic source of the triflate anion makes it an invaluable tool in organic synthesis, where it serves as a catalyst or reagent.[1] In the burgeoning field of energy storage, it is a key component in electrolytes for sodium-ion batteries.[2] Furthermore, in pharmaceutical development, the triflate moiety is leveraged for its excellent leaving group properties in the synthesis of complex active pharmaceutical ingredients (APIs).[3]

The efficacy of this compound in these applications is intrinsically linked to its solubility in the reaction or formulation medium. A thorough understanding of its solubility profile in various organic solvents is therefore not merely academic; it is a fundamental prerequisite for process optimization, reaction design, and the development of robust formulations. This guide provides a detailed exploration of the solubility of this compound, synthesizing available data with the underlying chemical principles that govern its behavior. Where precise quantitative data is not publicly available, we provide a robust experimental protocol to empower researchers to determine these critical parameters in their own laboratory settings.

Understanding the Physicochemical Drivers of Solubility

The dissolution of an ionic compound like this compound in an organic solvent is a complex interplay of energetic factors. The overarching principle can be summarized as "like dissolves like," but a more nuanced, scientific explanation is rooted in thermodynamics.[4]

For dissolution to occur, the energy released from the interaction between the sodium cations (Na⁺) and trifluoromethanesulfonate anions (CF₃SO₃⁻) with the solvent molecules (solvation energy) must be sufficient to overcome the energy holding the ions together in the crystal lattice (lattice energy).

Several key factors influence this energetic balance:

-

Solvent Polarity and Dielectric Constant: Polar solvents possess a significant dipole moment, allowing them to effectively solvate both the cation and the anion through dipole-ion interactions. A high dielectric constant reduces the electrostatic attraction between the ions in solution, further favoring dissolution.[5]

-

Hydrogen Bonding: Protic solvents like alcohols can form hydrogen bonds with the oxygen atoms of the triflate anion, providing an additional stabilizing interaction that enhances solubility.

-

Ion-Pair Formation: In solvents with lower dielectric constants, the cation and anion may remain in close association as an ion pair. This can limit the extent of dissolution as discrete, fully solvated ions.[6][7]

-

The Nature of the Triflate Anion: The trifluoromethanesulfonate anion is large and possesses a delocalized negative charge across the three oxygen atoms and the sulfur atom, a feature that contributes to its stability. The strongly electron-withdrawing trifluoromethyl group further stabilizes the anion.[8] This charge delocalization and large size mean that the lattice energy of sodium triflate is lower than that of salts with smaller, more charge-concentrated anions (like sodium fluoride), making it generally more soluble in organic solvents.

The interplay of these factors dictates the solubility of this compound in a given organic solvent.

Solubility Profile of this compound: A Quantitative and Qualitative Overview

While this compound is widely used, a comprehensive, publicly available dataset of its solubility in a broad range of organic solvents at various temperatures is surprisingly limited. The following table summarizes the available quantitative and qualitative data.

| Solvent | Chemical Class | Polarity (Dielectric Constant at 20°C) | Solubility ( g/100 g of solvent) | Temperature (°C) | Reference |

| Water | Protic | 80.1 | 140 | 25 | [1] |

| Tetrahydrofuran (THF) | Ether | 7.6 | 24.7 | 25 | [1] |

| Ethanol | Alcohol (Protic) | 24.6 | Very Soluble | Not Specified | [1] |

| Acetone | Ketone | 20.7 | Soluble | Not Specified | [1] |

| Acetonitrile | Nitrile | 37.5 | Soluble | Not Specified | [2] |

| Dimethylformamide (DMF) | Amide | 36.7 | Soluble | Not Specified | [5] |

| Diglyme | Ether | 7.2 | Soluble | Not Specified | [1] |

| Monoglyme | Ether | 7.2 | Soluble | Not Specified | [1] |

| Diethyl Ether | Ether | 4.3 | Insoluble | Not Specified | [1] |

| Benzene | Aromatic Hydrocarbon | 2.3 | Insoluble | Not Specified | [1] |

Key Insights from the Data:

-

High Polarity Favors Solubility: As expected, this compound exhibits high solubility in the very polar protic solvent, water.

-

Polar Aprotic Solvents are Effective: It is also described as soluble in a range of polar aprotic solvents, including acetonitrile, DMF, and acetone. This is crucial for its application in many organic reactions where protic solvents are undesirable.

-

Ethers Show Variable Behavior: The solubility in ethers is noteworthy. While it is soluble in glymes (monoglyme and diglyme) and has significant solubility in THF, it is insoluble in diethyl ether. This highlights the subtle interplay of solvent structure and solvating ability.

-

Insolubility in Nonpolar Solvents: Its insolubility in nonpolar solvents like benzene and diethyl ether is consistent with the principles of ionic compound solubility.

The lack of precise quantitative data for many common solvents underscores the importance of a standardized experimental protocol for its determination.

A Validated Protocol for Determining the Solubility of this compound

The following protocol provides a reliable, step-by-step method for determining the solubility of this compound in an organic solvent of interest. This protocol is designed to be self-validating by ensuring equilibrium is reached.

Experimental Workflow Diagram

Caption: Workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Material Preparation:

-

Dry the this compound in a vacuum oven at 110°C for at least 4 hours to remove any residual water, as the salt is hygroscopic.[5]

-

Use anhydrous grade organic solvent. The presence of even small amounts of water can significantly affect the solubility of an ionic salt.

-

-

Equilibration:

-

In a sealed, temperature-controlled vessel (e.g., a jacketed reaction flask), add a known mass or volume of the anhydrous solvent.

-

Add an excess of the dried this compound to the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure a saturated solution.

-

Stir the suspension vigorously at a constant, recorded temperature (e.g., 25°C) to facilitate dissolution and ensure the system reaches equilibrium.

-

Allow the mixture to equilibrate for a sufficient period. A minimum of 24 hours is recommended to ensure equilibrium is reached.[2][9]

-

-

Sample Analysis:

-

After the equilibration period, stop the stirring and allow the excess solid to settle completely.

-

Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution) using a pre-weighed, dry syringe or pipette. It is critical not to disturb the solid at the bottom.

-

Transfer the supernatant to a pre-weighed vial.

-

Remove the solvent under vacuum (e.g., using a rotary evaporator or by placing the vial in a vacuum oven at a temperature sufficient to evaporate the solvent but well below the decomposition temperature of the salt).

-

Once the solvent is completely removed, weigh the vial containing the residual solid this compound.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.

-

The mass of the solvent is the initial mass of the supernatant minus the mass of the dissolved salt.

-

Calculate the solubility in the desired units (e.g., grams of solute per 100 grams of solvent).

-

-

Validation:

-

To ensure that equilibrium was reached, it is advisable to repeat the measurement with a longer equilibration time (e.g., 48 hours) and confirm that the calculated solubility remains consistent.

-

The Causality of Solubility: A Deeper Dive

The following diagram illustrates the key interactions at play when this compound dissolves in a polar organic solvent.

Caption: Dissolution of this compound in a polar solvent (S).

For a solvent like acetonitrile (CH₃CN) , the nitrogen atom has a partial negative charge and the methyl group a partial positive charge, creating a strong dipole. The nitrogen end can effectively solvate the Na⁺ cation, while the positive end of the dipole orients towards the triflate anion.

In the case of an alcohol like ethanol (CH₃CH₂OH) , in addition to the dipole-ion interactions, the hydroxyl proton can form a hydrogen bond with the oxygen atoms of the triflate anion, providing a potent stabilizing force that contributes to its "very soluble" nature.

The lower solubility in tetrahydrofuran (THF) compared to more polar solvents can be attributed to its lower dielectric constant and less pronounced dipole. While the oxygen atom in the ether linkage can solvate the Na⁺ cation, the overall solvating power is diminished.

Conclusion: A Practical Framework for Researchers

This compound is a reagent of considerable importance, and its solubility is a paramount consideration for its effective application. While a comprehensive public database of quantitative solubility data remains an area for future development, this guide provides a robust framework for researchers. By understanding the fundamental principles that govern its solubility and by employing the validated experimental protocol provided, scientists and drug development professionals can determine the precise solubility of this compound in their specific solvent systems. This knowledge is essential for optimizing reaction conditions, designing stable formulations, and ultimately, accelerating innovation in the chemical and pharmaceutical sciences.

References

- 1. sodium triflate [chemister.ru]

- 2. Sodium triflate, battery grade, anhydrous 99.5 2926-30-9 [sigmaaldrich.com]

- 3. webqc.org [webqc.org]

- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 5. This compound | 2926-30-9 [chemicalbook.com]

- 6. Metal Triflates | CymitQuimica [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. Solubility of alkali metal halides in the ionic liquid [C4C1im][OTf] - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Thermal Stability and Decomposition Profile of Sodium Trifluoromethanesulfonate (NaOTf)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium trifluoromethanesulfonate (NaOTf), a salt of the superacid triflic acid, is a cornerstone reagent in modern chemistry, valued for its stability and versatility in applications ranging from organic synthesis to advanced battery electrolytes.[1] A comprehensive understanding of its thermal behavior is paramount for ensuring safe handling, optimizing reaction conditions, and defining its operational limits in high-temperature applications. This guide provides a detailed analysis of the thermal stability, melting behavior, and decomposition characteristics of NaOTf. It synthesizes literature data, outlines standard analytical methodologies such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and proposes a decomposition pathway based on known hazardous byproducts. This document serves as a critical resource for professionals requiring a deep, field-proven understanding of this essential chemical compound.

Introduction to this compound (NaOTf)

This compound, commonly known as sodium triflate, is the sodium salt of trifluoromethanesulfonic acid. The triflate anion (CF₃SO₃⁻) is an exceptionally stable conjugate base, a property derived from the strong electron-withdrawing nature of the trifluoromethyl group and extensive resonance stabilization that delocalizes the negative charge across the three oxygen atoms.[2] This inherent stability makes the triflate group an excellent leaving group in nucleophilic substitution reactions and a reliable component in various chemical processes.[2]

Its applications are diverse, including:

-

Catalysis: Acting as an efficient catalyst in reactions like asymmetric Mannich-type and Diels-Alder reactions.[3]

-

Organic Synthesis: Serving as a reagent for preparing aryl fluorides and various ionic liquids.[4]

-

Energy Storage: Used as an electrolyte component in lithium-ion and sodium-ion batteries, where it contributes to improved conductivity and performance.[1]

Given its use in processes that may involve elevated temperatures, a precise characterization of its thermal stability is not merely academic but a critical safety and process-control parameter. This guide elucidates the thermal profile of NaOTf, providing the causal insights behind its behavior under thermal stress.

Core Physicochemical Properties

A baseline understanding of the fundamental properties of NaOTf is essential before examining its thermal characteristics. These properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5] |

| Synonyms | Sodium triflate, NaOTf | [1][3] |

| CAS Number | 2926-30-9 | [6] |

| Molecular Formula | CF₃NaO₃S | [3][5] |

| Molecular Weight | 172.06 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Key Characteristic | Hygroscopic; forms stable aqueous solutions | [7][8] |

Thermal Stability and Decomposition Profile

The thermal behavior of NaOTf is characterized by a high melting point and significant thermal stability, though literature values for its decomposition temperature show some variance.

Melting Behavior

Sodium triflate exhibits a sharp and well-defined melting point. Differential Scanning Calorimetry (DSC) analysis, a technique that measures the difference in heat flow between a sample and a reference, would show a distinct endothermic event corresponding to this phase transition.[9] The vast majority of chemical suppliers and databases report a consistent melting point within a narrow range.

Onset of Thermal Decomposition

The decomposition temperature marks the upper limit of the compound's thermal stability. Beyond this point, the chemical structure begins to break down, releasing gaseous byproducts. The available data on the precise onset of decomposition for NaOTf is varied, which can likely be attributed to differing experimental conditions (e.g., heating rate, atmospheric purity) and sample purity.

Triflate salts are generally recognized for their high thermal stability, with some sources suggesting stability up to 350 °C for anhydrous sodium salts.[2] In contrast, another supplier notes a decomposition range of 205-207 °C.[6] This discrepancy underscores the critical importance of in-house experimental validation under process-specific conditions. For context, a thermogravimetric analysis of the related potassium triflate (KOTf) indicated decomposition beginning around 480 °C, suggesting that alkali metal triflates are generally very stable.[10] A DSC analysis of a similar compound, sodium bis(trifluoromethane)sulfonimide (NaTFSI), showed no exothermic decomposition events up to 400 °C.[11]

Table of Reported Thermal Events

| Thermal Event | Reported Temperature (°C) | Source(s) |

| Melting Point | 253 - 255 °C | [1][3][4][6][8] |

| Melting Point | 251 - 255 °C | [12] |

| Decomposition | 205 - 207 °C | [6] |

| General Stability | Up to 350 °C (anhydrous) | [2] |

Standard Methodologies for Thermal Analysis

To authoritatively determine the thermal profile of a specific lot of NaOTf, standardized thermal analysis techniques are required. The protocols described below represent a self-validating system for generating reliable data.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the onset of decomposition, where mass loss occurs due to the formation of volatile products.

Step-by-Step Experimental Protocol:

-

Instrument Preparation: Calibrate the TGA instrument for mass and temperature using certified standards.

-

Sample Preparation: Weigh 5-10 mg of finely ground, dry NaOTf into a ceramic or platinum TGA pan. Due to its hygroscopic nature, sample preparation should ideally occur in an inert atmosphere (e.g., a glovebox).[7][8]

-

Atmosphere Control: Purge the TGA furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative side reactions.

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 10 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. A controlled heating rate is crucial for resolving distinct thermal events.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset decomposition temperature is typically determined by the intersection of the baseline tangent with the tangent of the inflection point of the mass loss step.

Differential Scanning Calorimetry (DSC)

Principle: DSC quantifies the heat flow into or out of a sample relative to a reference as it is subjected to a controlled temperature program.[9] It is used to determine melting points (endothermic events) and decomposition events (often exothermic).

Step-by-Step Experimental Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Hermetically seal 3-5 mg of dry NaOTf in an aluminum or stainless steel DSC pan inside an inert-atmosphere glovebox. A sealed pan is critical to contain any volatile decomposition products and prevent interaction with the atmosphere.[11]

-

Atmosphere Control: Maintain a continuous purge of inert gas (e.g., Nitrogen) through the DSC cell during the experiment.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 450 °C at a heating rate of 10 °C/min. The upper limit should be chosen based on TGA data to avoid excessive contamination of the DSC cell.

-

-

Data Analysis: Plot heat flow versus temperature. The melting point is identified as the onset temperature of the sharp endothermic peak. Any sharp exothermic peaks following the melt would indicate a decomposition event.

Caption: Standard workflow for TGA and DSC analysis of NaOTf.

Decomposition Mechanism and Products

When NaOTf is heated beyond its decomposition temperature, the triflate anion undergoes fragmentation.

Hazardous Decomposition Products

Multiple safety data sheets consistently report that the thermal decomposition of this compound generates a mixture of toxic and corrosive gases.[7][13] The expected products include:

-

Carbon oxides (CO, CO₂)

-

Sulfur oxides (SOₓ)

-

Hydrogen fluoride (HF) or other fluoride-containing species

The generation of these hazardous substances necessitates that all high-temperature work with NaOTf be conducted in a well-ventilated area, such as a fume hood.[14]

Proposed Decomposition Pathway

While detailed mechanistic studies are not widely available, a plausible decomposition pathway can be proposed based on fundamental chemical principles and the known products. The primary event is the fragmentation of the trifluoromethanesulfonate anion. The C-S bond is strong, but the S-O bonds are susceptible to cleavage at high temperatures.

Caption: Proposed thermal decomposition pathway for Sodium Triflate.

The process likely involves radical mechanisms initiated by homolytic bond cleavage, leading to the formation of SO₂, SO₃, and various fluorocarbon radicals that subsequently react to form CO, CO₂, and HF (if a proton source is available).

Handling and Safety in High-Temperature Applications

The high thermal stability of NaOTf makes it suitable for many applications, but its decomposition profile dictates strict operational limits.

-

Hygroscopicity: The compound must be stored in a tightly sealed container under an inert atmosphere to prevent moisture absorption, which can alter its thermal behavior.[8][12]

-

Process Temperature: All processes should be designed to maintain temperatures well below the lowest reported decomposition temperature (~205 °C) to ensure a sufficient safety margin.[6]

-

Material Compatibility: Avoid contact with strong oxidizing agents, with which it is incompatible.[7][12]

Conclusion

This compound is a thermally robust salt with a high melting point consistently reported in the 253-255 °C range. While generally stable, the precise onset of its thermal decomposition shows some variation in the literature, highlighting the necessity for empirical verification under specific application conditions. Standard analytical techniques like TGA and DSC are essential for this characterization. Upon decomposition, NaOTf releases hazardous gaseous byproducts, including carbon oxides, sulfur oxides, and hydrogen fluoride, a critical consideration for process safety and engineering controls. By understanding these thermal properties, researchers and developers can confidently and safely leverage the full potential of this versatile compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Triflate - Wikipedia [en.wikipedia.org]

- 3. This compound | 2926-30-9 [chemicalbook.com]

- 4. トリフルオロメタンスルホン酸ナトリウム 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | CF3NaO3S | CID 23676748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 三氟甲磺酸钠 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. 2926-30-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. chemview.epa.gov [chemview.epa.gov]

- 12. This compound, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 13. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 14. tcichemicals.com [tcichemicals.com]

A Technical Guide to the Hygroscopic Nature of Sodium Trifluoromethanesulfonate: Handling and Precautions for the Modern Laboratory

Abstract

Sodium trifluoromethanesulfonate (CF₃SO₃Na), commonly known as sodium triflate, is a cornerstone reagent in contemporary chemical synthesis, prized for its versatility in pharmaceutical development, battery technology, and catalysis.[1][2] Its efficacy, however, is intrinsically linked to its pronounced hygroscopic nature—a characteristic that demands meticulous handling to ensure experimental reproducibility and safety. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the hygroscopic properties of sodium triflate. It moves beyond a mere listing of precautions to explain the underlying chemical principles of its moisture absorption. By integrating field-proven protocols with technical data, this guide aims to equip the reader with the expertise to confidently and safely incorporate this powerful reagent into their research and development workflows.

The Physicochemical Landscape of this compound

This compound is a white to off-white crystalline powder with a molecular weight of 172.06 g/mol .[3] Its utility in organic synthesis is largely due to the triflate anion (CF₃SO₃⁻), which is an excellent leaving group, thereby facilitating a wide array of nucleophilic substitution and cross-coupling reactions.[4] This stability and reactivity profile makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[4]

| Property | Value | Source(s) |

| Chemical Formula | CF₃NaO₃S | [3] |

| Molecular Weight | 172.06 g/mol | [3] |

| Appearance | White to off-white powder/crystals | [1][3] |

| Melting Point | 253-255 °C | [1] |

| Solubility | Soluble in water | [5] |

Deconstructing Hygroscopicity: A Deeper Look at Sodium Triflate's Affinity for Water

The term "hygroscopic" describes a substance's ability to attract and hold water molecules from the surrounding environment through absorption or adsorption.[6] In the case of this compound, this is a critical consideration as the anhydrous form is highly susceptible to moisture uptake, which can impact its effective mass and reactivity in sensitive chemical transformations.

The Mechanism of Moisture Absorption

The hygroscopic nature of this compound is driven by the strong electrostatic interactions between the polar water molecules and the sodium cations (Na⁺) and triflate anions (CF₃SO₃⁻) in the crystal lattice. Molecular dynamics simulations reveal that the triflate anion exposes its hydrophobic -CF₃ group while the charged -SO₃⁻ group is solvated by water. This interaction with water molecules can lead to the formation of hydrates.

Diagram: Molecular Interaction of Water with this compound

Quantitative Assessment of Hygroscopicity

-

Anhydrous Sodium Triflate: The anhydrous form is highly hygroscopic and will begin to absorb moisture even at a low relative humidity of 10%.

-

Sodium Triflate Monohydrate: The monohydrate form is more stable, showing good physical stability in the range of 10-70% relative humidity.

-

Deliquescence: Above 70% relative humidity, the monohydrate begins to deliquesce, meaning it absorbs enough water from the atmosphere to dissolve and form a liquid solution.[6]

This behavior underscores the critical need for controlled storage and handling to maintain the integrity of the anhydrous form, which is often required for specific applications.

Core Directive: Safe and Effective Handling of this compound

Given its hygroscopic nature, the primary directive for handling this compound is the strict exclusion of atmospheric moisture. Failure to do so can lead to inaccurate measurements, failed reactions, and inconsistent results.

Storage Protocols

Proper storage is the first line of defense against moisture contamination.

-

Primary Container: this compound should be stored in its original, tightly sealed container.

-

Secondary Containment: The primary container should be placed inside a desiccator containing a suitable drying agent (e.g., silica gel, calcium sulfate). For long-term storage or for highly sensitive applications, storage in an inert atmosphere, such as a nitrogen-filled glove box, is recommended.

-

Temperature: Store at room temperature in a dry, well-ventilated area.[3]

Diagram: Recommended Storage Workflow

Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation.[8] Adherence to standard laboratory safety protocols is mandatory.

-

Hand Protection: Wear nitrile or neoprene gloves.

-

Eye Protection: Chemical safety goggles are required. Contact lenses should not be worn.

-

Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator is necessary.

Always work in a well-ventilated area, preferably within a fume hood, especially when handling larger quantities.[9]

Experimental Protocols: A Self-Validating System

To ensure the integrity of experiments involving this compound, it is crucial to employ techniques that minimize exposure to atmospheric moisture.

Weighing a Hygroscopic Solid: The "Weighing by Difference" Method

Directly weighing a hygroscopic substance on an analytical balance can be challenging as it will continuously gain mass by absorbing moisture. The "weighing by difference" method is a more accurate approach.[8]

Protocol:

-

Place an amount of this compound greater than what is required for the experiment into a clean, dry weighing bottle with a stopper.

-

Accurately weigh the stoppered weighing bottle containing the this compound on an analytical balance and record the mass.

-

Remove the weighing bottle from the balance.

-

Carefully transfer a portion of the this compound from the weighing bottle directly into the reaction vessel.

-

Immediately restopper the weighing bottle.

-

Reweigh the stoppered weighing bottle and its remaining contents on the same analytical balance and record the new mass.

-

The difference between the initial and final masses is the exact mass of the this compound transferred to the reaction vessel.

For highly sensitive reactions, this entire process should be conducted within a glove box.

Preparation of a Standard Solution

Preparing a solution of a known concentration requires careful execution to prevent moisture uptake. The following protocol outlines the preparation of a 0.1 M aqueous solution.

Protocol:

-

Calculation: Calculate the mass of this compound required to prepare the desired volume of the 0.1 M solution (Molar Mass = 172.06 g/mol ).

-

Weighing: Using the "weighing by difference" method described above, accurately weigh the calculated mass of this compound and transfer it into a beaker.

-

Dissolution: Add a portion of deionized water to the beaker and stir with a glass rod until the solid is completely dissolved.

-

Quantitative Transfer: Carefully transfer the solution from the beaker into a volumetric flask of the appropriate size. Rinse the beaker several times with small portions of deionized water, transferring each rinsing into the volumetric flask to ensure all of the dissolved solid is transferred.

-

Dilution to Volume: Add deionized water to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

-

Homogenization: Stopper the volumetric flask and invert it several times to ensure the solution is thoroughly mixed and the concentration is uniform.

Diagram: Workflow for Preparing a Standard Solution of this compound

Conclusion: Mastery Through Understanding

The hygroscopic nature of this compound is not merely an inconvenience but a fundamental chemical property that must be understood and managed to harness its full potential in research and development. By moving beyond rote memorization of handling steps to a deeper appreciation of the underlying principles of moisture absorption, scientists can design and execute more robust and reproducible experiments. The protocols and insights provided in this guide are intended to serve as a foundation for best practices, ensuring both the safety of the researcher and the integrity of the scientific outcomes.

References

- 1. How do You Prepare a Salt Solution to be used in a Salt Spray Chamber? [prestogroup.com]

- 2. sussexdampexperts.com [sussexdampexperts.com]

- 3. mdpi.com [mdpi.com]

- 4. FR2661409A1 - Process for the purification of sodium trifluoromethanesulphinate and -sulphonate - Google Patents [patents.google.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Ellesmere OCR A level Chemistry - 2.1.4 (d) Making Standard Solutions & Carrying out Acid-Base Titrations [sites.google.com]

- 7. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 8. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

Sodium trifluoromethanesulfonate CAS number 2926-30-9

An In-depth Technical Guide to Sodium Trifluoromethanesulfonate (CAS 2926-30-9)

Introduction

This compound, commonly known as sodium triflate (NaOTf), is a white, crystalline salt with the chemical formula CF₃SO₃Na.[1][2] As the sodium salt of the superacid trifluoromethanesulfonic acid, it possesses a unique combination of high thermal and electrochemical stability, making it an indispensable tool in modern chemistry.[1][2] Its applications are extensive, ranging from its role as a key electrolyte salt in next-generation battery technologies to its use as a versatile reagent and catalyst in complex organic syntheses.[3] The triflate anion (CF₃SO₃⁻) is an exceptionally stable and poor nucleophile, rendering it an excellent leaving group in substitution reactions, a property that is heavily exploited in the synthesis of pharmaceuticals and agrochemicals.[4][5]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the fundamental properties, synthesis, mechanisms of action, and key applications of this compound. It aims to serve as a practical resource, combining theoretical principles with field-proven insights and detailed experimental methodologies.

Physicochemical Properties

Sodium triflate is a hygroscopic, water-soluble solid that is stable under normal conditions.[1][6][7] Its key physical and chemical properties are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 2926-30-9 | [8][9][10] |

| Molecular Formula | CF₃NaO₃S | [8][11] |

| Molecular Weight | 172.06 g/mol | [8][11] |

| Appearance | White to off-white powder or crystals | [1][6][9] |

| Melting Point | 253-255 °C | [1][6][9] |

| Solubility | Soluble in water, acetonitrile, glymes, and other polar organic solvents. | [1][6] |

| Purity | Commercially available in various grades, including ≥98% and battery grade (≥99.5%). | [1][9] |

| Hygroscopicity | Hygroscopic; should be stored in a dry, sealed container under an inert atmosphere. | [1][6][12] |

| Thermal Stability | High thermal stability. | [1][13] |

Synthesis and Purification

The synthesis of high-purity this compound is critical for its applications, especially in electrochemistry where impurities can severely degrade performance.[4] Several methods are employed for its preparation, with the choice often depending on the desired scale and purity.

Common Synthesis Routes

-

Salt Metathesis Reaction: A prevalent laboratory-scale method involves the reaction between barium trifluoromethanesulfonate and sodium sulfate in an aqueous solution.[4][8] The driving force for this reaction is the precipitation of the highly insoluble barium sulfate, leaving the desired sodium triflate in the solution.[4]

-

Neutralization: A straightforward synthesis involves the neutralization of trifluoromethanesulfonic acid with a sodium base, such as sodium hydroxide.[14] The resulting salt is then isolated by evaporating the solvent.[14]

-

Industrial Production: On an industrial scale, synthesis may involve reacting trifluoromethanesulfonyl fluoride gas with a mixture of sodium hydroxide and calcium oxide in a stainless steel reactor.[12][15]

Visualization: Salt Metathesis Synthesis Workflow

The following diagram illustrates the key steps in the common salt metathesis synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of NaOTf via salt metathesis.

Experimental Protocol: Laboratory Synthesis via Salt Metathesis

This protocol is adapted from established laboratory procedures.[4][6][8]

-

Preparation: Prepare an aqueous solution of barium trifluoromethanesulfonate. Barium trifluoromethanesulfonate can be readily prepared by neutralizing aqueous trifluoromethanesulfonic acid with barium carbonate.[6]

-

Reaction: To the stirred aqueous solution of barium trifluoromethanesulfonate, add a slight excess of a sodium sulfate solution. The use of a slight excess of sodium sulfate ensures the complete precipitation of barium as barium sulfate, driving the reaction to completion.[4][8]

-

Precipitation: Continue stirring the mixture for several minutes and then allow it to stand, ideally for 24 hours, to ensure complete precipitation of the fine white barium sulfate solid.[6]

-

Filtration: Separate the barium sulfate precipitate from the solution via filtration. The resulting clear filtrate contains the dissolved this compound.[4][8]

-

Isolation: Evaporate the filtrate to dryness using a rotary evaporator to obtain the crude solid product.[6][14]

-

Purification: For higher purity, recrystallize the solid product from dry acetone.[6][8]

-

Drying: Dry the purified salt under vacuum at approximately 110 °C to remove any residual solvent and moisture.[6] Store the final product in a desiccator or glovebox due to its hygroscopic nature.